molecular formula C6H9N5 B11922038 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine CAS No. 1854-47-3

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine

Cat. No.: B11922038
CAS No.: 1854-47-3
M. Wt: 151.17 g/mol
InChI Key: HFILTYXZGHWAJG-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-BOC-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with N-benzyloxymethylsuccinimide . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. For example, it has been identified as an inhibitor of ATR kinase, a key regulator in the DNA damage response pathway . By inhibiting ATR kinase, this compound can interfere with the replication stress response, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern and the presence of both pyrrole and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery.

Properties

CAS No.

1854-47-3

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C6H9N5/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2,(H4,7,8,10,11)

InChI Key

HFILTYXZGHWAJG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=C(N=C2N)N

Origin of Product

United States

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